2-BroMo-4/'-fluoroacetophenone--d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4’-fluoroacetophenone–d4 is a deuterated derivative of 2-Bromo-4’-fluoroacetophenone, a compound widely used in organic synthesis. The deuterium labeling (d4) indicates the presence of four deuterium atoms, which can be useful in various research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4’-fluoroacetophenone–d4 typically involves the bromination of 4’-fluoroacetophenone followed by deuterium exchange. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The deuterium exchange can be achieved using deuterated solvents or reagents under controlled conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of 2-Bromo-4’-fluoroacetophenone–d4 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced analytical techniques helps in optimizing the yield and minimizing impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4’-fluoroacetophenone–d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenones, while reduction and oxidation reactions can produce alcohols and carboxylic acids, respectively.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4’-fluoroacetophenone–d4 has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-4’-fluoroacetophenone–d4 involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the carbonyl group can engage in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and its ability to act as a precursor in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4’-chloroacetophenone
- 2-Bromo-4’-methoxyacetophenone
- 2-Bromo-4’-methylacetophenone
- 2-Bromo-4’-nitroacetophenone
Uniqueness
2-Bromo-4’-fluoroacetophenone–d4 is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy. The presence of deuterium atoms reduces the background noise in NMR spectra, allowing for more precise analysis of molecular structures and dynamics. Additionally, the combination of bromine and fluorine atoms provides unique reactivity patterns that can be exploited in various synthetic applications.
Eigenschaften
CAS-Nummer |
1219803-30-1 |
---|---|
Molekularformel |
C8H6BrFO |
Molekulargewicht |
221.062 |
IUPAC-Name |
2-bromo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2/i1D,2D,3D,4D |
InChI-Schlüssel |
ZJFWCELATJMDNO-RHQRLBAQSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CBr)F |
Synonyme |
2-BroMo-4/'-fluoroacetophenone--d4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.